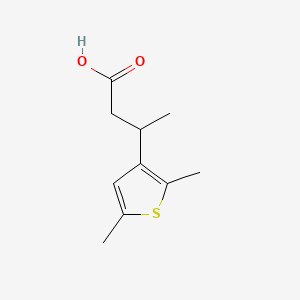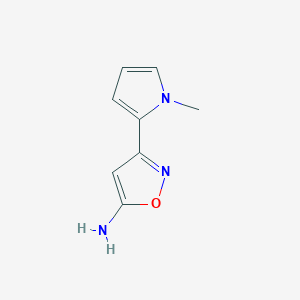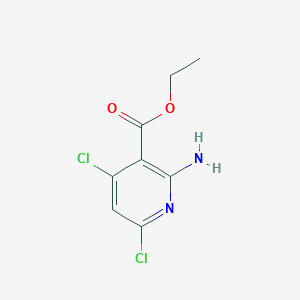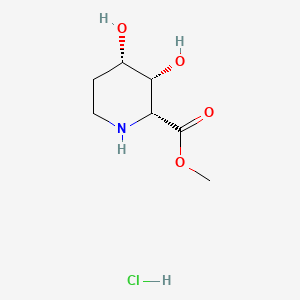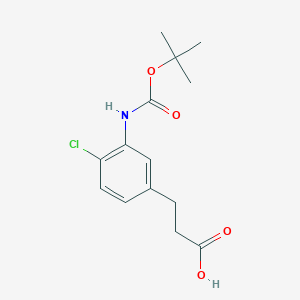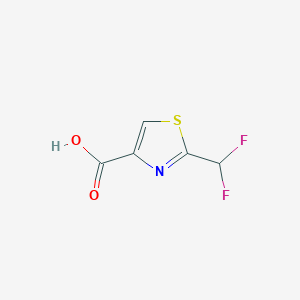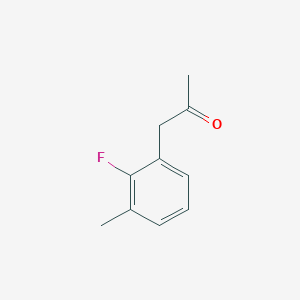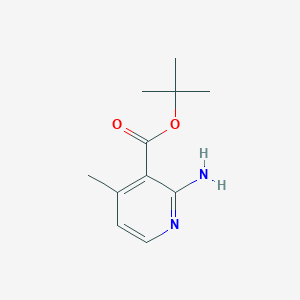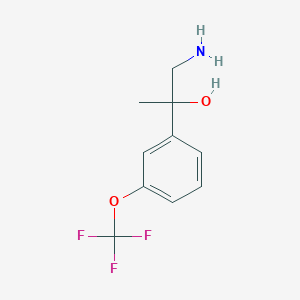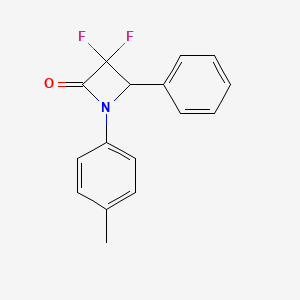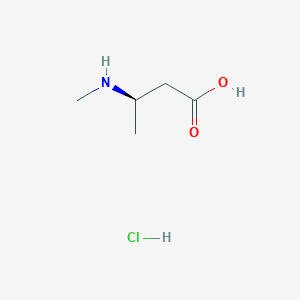
(R)-3-(Methylamino)butanoic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Methylamino)butanoic acid hydrochloride is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. This compound is known for its role in the production of drugs that target the central nervous system, among other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Methylamino)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-3-hydroxybutanoic acid.
Methylation: The hydroxyl group is converted to a methylamino group through a series of reactions involving methylamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Methylamino)butanoic acid hydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Methylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-3-(Methylamino)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is used in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of ®-3-(Methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It acts as an analog of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(Methylamino)butanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(Amino)butanoic acid hydrochloride: Lacks the methyl group, resulting in different reactivity and applications.
4-(Methylamino)butanoic acid hydrochloride: The position of the methylamino group is different, leading to variations in chemical behavior.
Uniqueness
®-3-(Methylamino)butanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral drugs and other specialized applications.
Propriétés
Formule moléculaire |
C5H12ClNO2 |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
(3R)-3-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 |
Clé InChI |
IDYRLRYWPQNZMO-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](CC(=O)O)NC.Cl |
SMILES canonique |
CC(CC(=O)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
